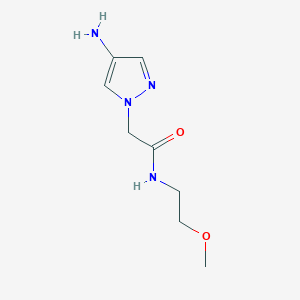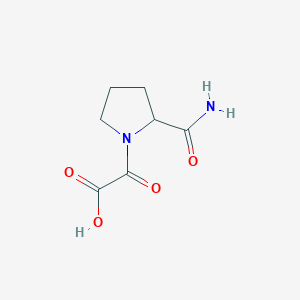![molecular formula C7H14O3S B1517875 Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate CAS No. 1155610-15-3](/img/structure/B1517875.png)
Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate
Descripción general
Descripción
Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate is a chemical compound with the CAS Number: 1155610-15-3 . It has a molecular weight of 178.25 and its IUPAC name is isopropyl [(2-hydroxyethyl)sulfanyl]acetate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O3S/c1-6(2)10-7(9)5-11-4-3-8/h6,8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Its molecular formula is C7H14O3S . The molecular weight is 178.25 .Aplicaciones Científicas De Investigación
Enzyme Activity and Specificity
Propan-2-yl sulphate is utilized as a carbon and sulphur source by a soil bacterium, resulting in extracts containing an enzyme with specific activity towards D-lactate-2-sulphate. This enzyme, purified to homogeneity, demonstrates specificity for D-lactate-2-sulphate and no activity towards the L-isomer. The enzyme's action yields inorganic sulphate and D-lactate, with retention of configuration implying cleavage of the O-S bond of the C-O-S ester link. This specificity underscores the enzyme's potential applications in biochemical processes where selectivity for certain substrates is crucial (Crescenzi, Dodgson & White, 1984).
Catalysis in Organic Synthesis
In organic synthesis, propan-2-yl groups are integral in various reactions. For instance, the transesterification of acetoacetate with alcohols demonstrates the effectiveness of ionic liquid-regulated sulfamic acid as a catalyst, showcasing its potential for chemoselective transesterification of β-ketoesters. The ability of these systems to maintain catalytic activity across different structural types of alcohols highlights their versatility and potential utility in various synthetic applications (Wang, Ming & Suo, 2003).
Polymerization Processes
Propan-2-yl groups are also pivotal in polymerization processes. Vinyl acetate, for example, can be polymerized in a living manner under blue LED or sunlight irradiation at ambient temperature. In this context, 2-(Ethoxycarbonothioyl)sulfanyl propanoate is utilized as both initiator and chain transfer agent. The resulting poly(vinyl acetate) demonstrates well-regulated molecular weight and narrow distribution, indicating the process's precision and potential for creating tailored polymeric materials (Ding et al., 2015).
Propiedades
IUPAC Name |
propan-2-yl 2-(2-hydroxyethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2)10-7(9)5-11-4-3-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHRCYYXBHXISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188697 | |
| Record name | Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155610-15-3 | |
| Record name | Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155610-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
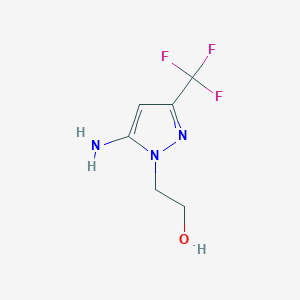
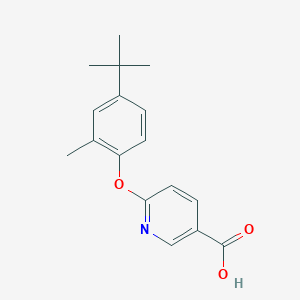
![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
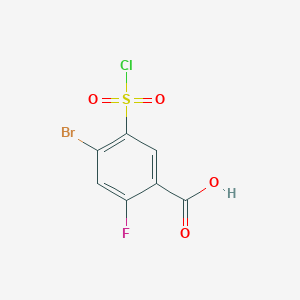
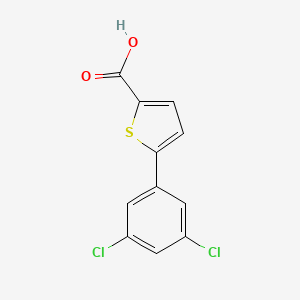
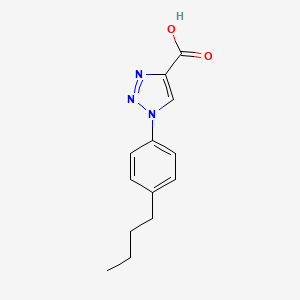
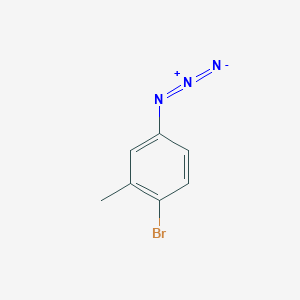
![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)



